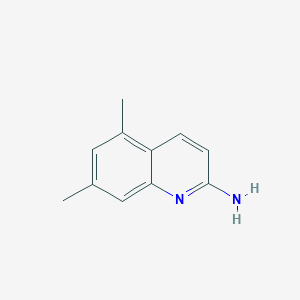
5,7-Dimethylquinolin-2-amine
Vue d'ensemble
Description
5,7-Dimethylquinolin-2-amine (DMQA) is an organic compound with the chemical formula C11H12N2 . It has a molecular weight of 172.23 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including DMQA, has been extensively studied. Various synthesis protocols have been reported in the literature, including classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of DMQA consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions of amines, which include DMQA, are diverse. They can undergo alkylation by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Applications De Recherche Scientifique
Synthesis of Sterically Hindered Phenols
The chemical 5,7-Dimethylquinolin-2-amine is utilized in the synthesis of sterically hindered phenols, providing a heteroaromatic scaffold for new derivatives. This research highlights its role in creating novel compounds with potential applications in materials science and chemistry (Gibadullina et al., 2017).
Development of Anticancer Agents
5,7-Dimethylquinolin-2-amine derivatives have been investigated for their anticancer properties. One study explored its application in inducing apoptosis in cancer cells, showing its potential as a clinical candidate for cancer treatment due to its ability to induce cell death and its effective penetration across the blood-brain barrier (Sirisoma et al., 2009).
Spectrofluorimetric Determination of Aliphatic Amines
A spectrofluorimetric method utilizing a derivative of 5,7-Dimethylquinolin-2-amine has been developed for the determination of aliphatic amines. This method stands out for its sensitivity and simplicity, making it suitable for analyzing amines in environmental samples (Cao et al., 2003).
Antitumor Activity and Structure Analysis
Compounds derived from 5,7-Dimethylquinolin-2-amine have shown in vitro antitumor activity against various human cancer cell lines. Research in this area contributes to the discovery of new chemotherapeutic agents with potential for cancer treatment, showcasing the versatility of 5,7-Dimethylquinolin-2-amine in medicinal chemistry (Károlyi et al., 2012).
Preparation of Quinoline Derivatives
The synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, derived from 5,7-Dimethylquinolin-2-amine, demonstrates its use in organic synthesis. These derivatives have potential applications in the development of new materials and bioactive molecules (Choi et al., 2002).
Analytical and Diagnostic Applications
The derivatization of amines with compounds related to 5,7-Dimethylquinolin-2-amine facilitates the analysis of amine group-containing metabolites. This application is crucial in biochemistry and pharmacology for the identification and quantification of biologically important molecules (Boughton et al., 2011).
Propriétés
IUPAC Name |
5,7-dimethylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVWPHVWZALSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=NC2=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



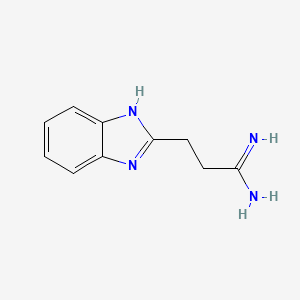

![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
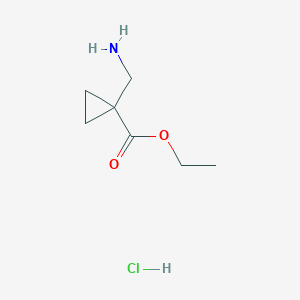

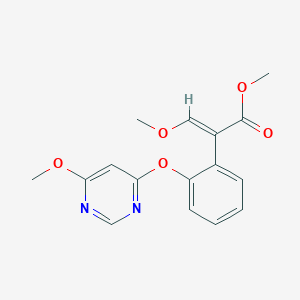
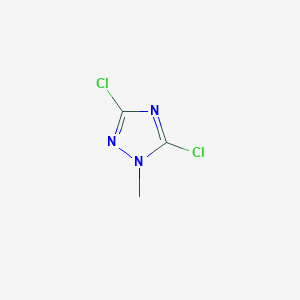

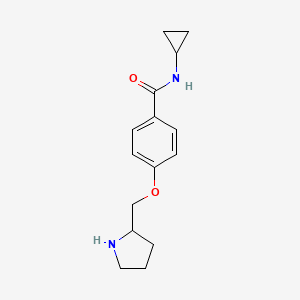
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)
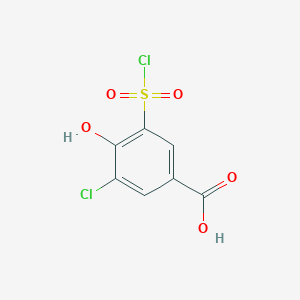
![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)